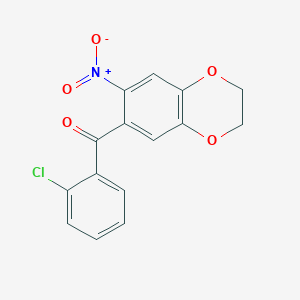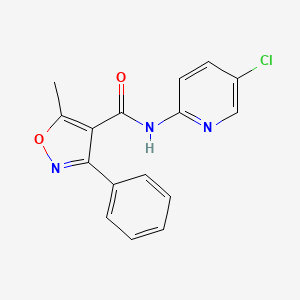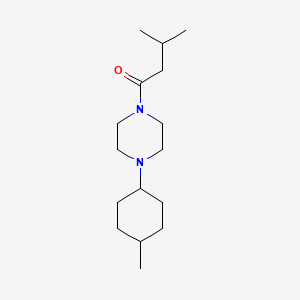![molecular formula C22H22FN3O2 B5577110 7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)
7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
Fluoroquinolones, including related quinoline compounds, have been subject to structural analysis revealing insights into their molecular configurations. For example, studies have detailed the coplanarity of carbonyl and carboxyl groups with the quinoline ring, emphasizing the significance of molecular structure in their biological activity (Jin Shen et al., 2012). Additionally, the synthesis of new derivatives from the ciprofloxacin family showcases the exploration of structural variations to enhance antibacterial properties (Z. B. Tomišić et al., 2002).
Antibacterial Activity
Research on quinolone derivatives often focuses on evaluating their antibacterial efficacy. For instance, studies have synthesized and tested various quinolone and naphthyridinecarboxylic acids for their antibacterial activity, highlighting the potential of these compounds in fighting bacterial infections (E. Laborde et al., 1993).
Molecular Interactions and Modifications
Investigations into the molecular interactions and modifications of fluoroquinolones provide insights into their mechanism of action and potential applications. For example, the synthesis of tetracyclic pyridone carboxylic acids as novel antibacterial agents demonstrates the continuous effort to enhance the molecular structure for better efficacy (Y. Jinbo et al., 1993).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(7-fluoro-2-methylquinolin-4-yl)-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-11-20(19-8-7-16(23)12-21(19)25-15)22(27)26-10-4-6-18(13-26)28-14-17-5-2-3-9-24-17/h2-3,5,7-9,11-12,18H,4,6,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYUFTYTKGHQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCCC(C3)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5577027.png)
![2-allyl-9-L-threonyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5577028.png)
![2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5577036.png)
![2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole](/img/structure/B5577041.png)


![1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577074.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)
![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)
![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)

